N-[(2,6-dichlorophenyl)methylidene]hydroxylamine
Description
Overview of Oxime Chemistry and its Significance in Contemporary Chemical Research
Oximes are a class of organic compounds characterized by the functional group RR'C=N-OH, where R and R' are hydrogen, an alkyl, or an aryl group. If R' is hydrogen, the compound is an aldoxime; if it is an organic group, it is a ketoxime. The classical synthesis of oximes involves the reaction of an aldehyde or a ketone with hydroxylamine (B1172632) or its salt. This straightforward synthesis makes them highly accessible intermediates in organic chemistry. nih.govbiosynth.com
The significance of oximes in modern chemical research is extensive and multifaceted. They serve as crucial precursors for synthesizing important functional groups like nitriles, amines, and amides, and are instrumental in reactions such as the Beckmann rearrangement for producing β-lactam derivatives. indiamart.com In medicinal chemistry, the oxime moiety is a recognized pharmacophore found in a range of FDA-approved drugs, including antibiotics like cefuroxime (B34974) and antidotes for organophosphate poisoning such as pralidoxime. indiamart.com Their utility also extends to material science, where they are used in the synthesis of polymers and hydrogels, and as ligands in coordination chemistry. indiamart.comresearchgate.net
Table 1: Selected Applications of Oxime Chemistry in Research
| Field of Research | Specific Application |
|---|---|
| Medicinal Chemistry | Antidotes for nerve agent poisoning, Antibiotics (Cephalosporins), Anticancer agents, Anti-inflammatory agents. nih.govindiamart.com |
| Organic Synthesis | Intermediates for nitriles, amines, amides; Protecting groups for carbonyls; Beckmann rearrangement. indiamart.com |
| Material Science | Synthesis of polymers (e.g., Nylon-6 precursor), Hydrogel formation, Dynamic covalent materials. indiamart.comresearchgate.net |
| Analytical Chemistry | Chelating agents for metal ion detection. indiamart.com |
Contextualization of N-[(2,6-dichlorophenyl)methylidene]hydroxylamine within the Dichlorophenyl-Containing Compound Class
The presence of a dichlorophenyl group in a molecule significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Chlorinated aromatic compounds have found extensive applications in medicinal chemistry and materials science. The substitution pattern of the chlorine atoms on the phenyl ring is critical in determining the compound's activity and properties.
Compounds containing the dichlorophenyl moiety are investigated for a wide range of biological activities. For example, molecules with a 2,4-dichlorophenyl group have been explored as potent dipeptidyl peptidase-4 (DPP4) inhibitors for diabetes therapy and as antifungal agents. sigmaaldrich.com The 2,6-dichloro substitution pattern, as seen in this compound, is known to impart significant steric hindrance. This steric bulk can lock the molecule into a specific conformation, which can be advantageous for selective binding to biological targets. This structural feature is utilized in the design of various pharmacologically active agents, including D1 positive allosteric modulators and other complex heterocyclic structures. nih.govnih.gov Therefore, this compound is situated within a class of compounds recognized for their potential in developing new therapeutic agents and functional materials.
Historical Perspectives and Evolution of Research on Aryl Oximes
The study of aryl oximes, which are oximes where at least one of the 'R' groups on the carbon is an aromatic ring, dates back to the early days of organic chemistry. Initially, research focused on their fundamental synthesis and characterization. The classical method involves the reaction of an aryl aldehyde or ketone with hydroxylamine hydrochloride, often in the presence of a base. nih.gov
Over time, research has evolved from simple synthesis to exploring the diverse reactivity and applications of these compounds. Significant efforts have been made to develop more efficient and environmentally friendly synthetic methods. Recent advancements include catalyst-free synthesis of aryl oximes at room temperature using benign solvents like mineral water, highlighting a shift towards green chemistry principles. The functional versatility of aryl oximes has positioned them as key building blocks in the synthesis of complex heterocyclic compounds and as ligands for creating metal complexes with catalytic or material properties. nih.gov Their biological activities have also been a major focus, with studies exploring their potential as antiallergic, anti-inflammatory, and antimicrobial agents. nih.gov
Defining the Academic Research Landscape for this compound
The academic research landscape for this compound is primarily centered on its synthesis, structural characterization, and its role as a valuable chemical intermediate.
Synthesis and Structure A specific synthesis for this compound has been reported in academic literature. It is prepared by reacting 2,6-dichlorobenzaldehyde (B137635) with hydroxylamine hydrochloride and sodium carbonate in anhydrous methanol (B129727) at room temperature. nih.gov The product can be isolated and recrystallized from dichloromethane (B109758) to yield colorless single crystals. nih.gov
The crystal structure of this compound has been elucidated by X-ray crystallography. nih.gov The asymmetric unit of the crystal contains two independent molecules that are nearly identical in conformation. nih.gov A key structural feature is the significant twist between the oxime fragment and the dichlorobenzene ring, with dihedral angles reported as 53.83 (11)° and 42.99 (14)° for the two molecules. nih.gov In the crystal lattice, molecules are linked into dimers by intermolecular O-H···N hydrogen bonds, forming a distinct R22(6) graph-set motif. nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅Cl₂NO | nih.gov |
| Molecular Weight | 190.03 g/mol | nih.gov |
| Monoisotopic Mass | 188.97482 Da | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Topological Polar Surface Area | 32.6 Ų | nih.gov |
Data are computed properties from PubChem.
Research Applications While detailed biological activity studies on the final compound are not widely published, its primary role in the academic and industrial landscape is that of a key building block. The combination of the reactive oxime group and the sterically hindered, electron-withdrawing dichlorophenyl ring makes it a versatile intermediate for more complex molecules. indiamart.com
Its documented and potential applications include:
Agrochemical Synthesis : It serves as an intermediate for herbicides and pesticides. The oxime can be converted to other functional groups, while the dichloro-substitution enhances lipophilicity and bioactivity. indiamart.com
Pharmaceutical Synthesis : The compound is a precursor for halogenated bioactive heterocycles. The oxime group allows for derivatization to form structures like isoxazoles, which are prominent motifs in drug discovery. biosynth.comindiamart.com
Coordination Chemistry : The molecule can act as a chelating ligand for preparing metal complexes used in catalysis or materials science. indiamart.com
Analytical Chemistry : Chlorinated aromatic oximes can be used in spectrophotometric methods for detecting metal ions due to their complexation ability. indiamart.com
Properties
CAS No. |
6575-28-6 |
|---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of N 2,6 Dichlorophenyl Methylidene Hydroxylamine
Reactions at the Oxime Moiety
The oxime group (C=N-OH) is the primary site of reactivity in N-[(2,6-dichlorophenyl)methylidene]hydroxylamine, participating in a variety of transformations including nucleophilic additions, redox reactions, and cycloadditions.
Nucleophilic Additions and Substitutions
The carbon-nitrogen double bond of the oxime is susceptible to nucleophilic attack. While less electrophilic than the corresponding aldehyde, it can react with strong nucleophiles. The stereochemistry of the oxime, existing as (E) and (Z) isomers, can influence the rate and outcome of these reactions.
One of the characteristic reactions of oximes is the Beckmann rearrangement, which involves the acid-catalyzed conversion of the oxime to an amide. For this compound, this rearrangement would yield 2,6-dichlorobenzamide. The reaction is initiated by protonation of the hydroxyl group, followed by the migration of the group anti-periplanar to the departing water molecule.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Beckmann Rearrangement | Strong Acid (e.g., H₂SO₄, PCl₅) | 2,6-Dichlorobenzamide | Proceeds via a nitrilium ion intermediate. |
Redox Chemistry Involving the Oxime Group
The oxime functionality can undergo both reduction and oxidation under various conditions.
Reduction: Catalytic reduction of oximes is a common method for the synthesis of primary amines. Reagents such as sodium borohydride in the presence of a Lewis acid like zirconium(IV) chloride can efficiently reduce oximes to their corresponding amines. In the case of this compound, this would yield (2,6-dichlorophenyl)methanamine. The reaction proceeds through the formation of an intermediate that is more susceptible to hydride attack. Milder reducing agents can selectively reduce the oxime to the corresponding hydroxylamine (B1172632).
| Reaction | Reagent System | Product | Typical Conditions |
|---|---|---|---|
| Reduction to Amine | NaBH₄/ZrCl₄/Al₂O₃ | (2,6-Dichlorophenyl)methanamine | Solvent-free, room temperature. |
| Reduction to Amine | NaBH₃CN/MoCl₅/NaHSO₄·H₂O | (2,6-Dichlorophenyl)methanamine | Refluxing EtOH or DMF. |
| Reduction to Amine | NaBH₄/Nano Cu/Charcoal | (2,6-Dichlorophenyl)methanamine | Refluxing EtOH. |
Oxidation: The oxidation of aldoximes can lead to a variety of products depending on the oxidant and reaction conditions. Photoinduced electron-transfer reactions of substituted benzaldehyde oximes in the presence of a sensitizer like chloranil can lead to the formation of the corresponding aldehyde (2,6-dichlorobenzaldehyde) and nitrile (2,6-dichlorobenzonitrile). This process is believed to proceed through the formation of iminoxyl and iminoyl radical intermediates. Stronger oxidizing agents like potassium permanganate can cleave the oxime to regenerate the parent carbonyl compound.
| Reaction | Reagents | Major Products | Key Intermediates |
|---|---|---|---|
| Photo-oxidation | Chloranil, light | 2,6-Dichlorobenzaldehyde (B137635), 2,6-Dichlorobenzonitrile | Iminoxyl and iminoyl radicals. |
| Oxidative Cleavage | KMnO₄/Graphite | 2,6-Dichlorobenzaldehyde | - |
Reactions Leading to Heterocyclic Ring Formation
The oxime moiety is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. One important transformation is the generation of nitrile oxides, which are highly reactive intermediates that can undergo 1,3-dipolar cycloaddition reactions. Treatment of this compound with reagents like hypervalent iodine compounds can generate 2,6-dichlorobenzonitrile oxide. This intermediate can then react with dipolarophiles such as alkenes or alkynes to form isoxazolines and isoxazoles, respectively.
The oxime can also be converted into nitrones through N-alkylation or N-arylation, which can then participate in their own 1,3-dipolar cycloaddition reactions to form different classes of heterocyclic compounds. Furthermore, oxime derivatives are versatile starting materials for the synthesis of pyridines and other nitrogen-containing heterocycles through transition metal-catalyzed annulation reactions.
| Reaction Type | Intermediate | Dipolarophile | Product Class |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 2,6-Dichlorobenzonitrile oxide | Alkene | Isoxazoline |
| 1,3-Dipolar Cycloaddition | 2,6-Dichlorobenzonitrile oxide | Alkyne | Isoxazole |
Reactivity of the Dichlorophenyl Substituent
The 2,6-dichlorophenyl group significantly influences the reactivity of the molecule. The two chlorine atoms are strongly electron-withdrawing and exert a significant steric effect.
Electrophilic Aromatic Substitutions on the Phenyl Ring
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the two chlorine atoms and the oxime group. The chlorine atoms are ortho, para-directing, while the oxime group is generally considered a deactivating, meta-directing group.
Given the substitution pattern, any further electrophilic attack would be directed to the positions meta to the chlorine atoms (positions 4 and, to a lesser extent, 5) and meta to the oxime-bearing carbon (position 4). Therefore, electrophilic substitution, if it occurs, is expected to be highly regioselective, favoring the 4-position. However, the steric hindrance from the two ortho-chlorine atoms and the deactivating nature of the substituents make such reactions challenging and often require harsh conditions. For instance, the nitration of 2,6-dichlorobenzaldehyde, a closely related precursor, can be used to introduce a nitro group at the 4-position.
| Reaction | Predicted Major Product | Directing Effects |
|---|---|---|
| Nitration | N-[(2,6-Dichloro-4-nitrophenyl)methylidene]hydroxylamine | Cl: o,p-directing; C=NOH: m-directing. |
| Halogenation | N-[(4-Bromo-2,6-dichlorophenyl)methylidene]hydroxylamine | Cl: o,p-directing; C=NOH: m-directing. |
Metal-Mediated Cross-Coupling Reactions for Further Functionalization
The chlorine atoms on the phenyl ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. These reactions typically employ a palladium catalyst. Due to the steric hindrance around the chlorine atoms in the 2 and 6 positions, these coupling reactions can be challenging. However, with appropriate bulky and electron-rich phosphine ligands, such couplings on sterically hindered aryl chlorides can be achieved.
The relative reactivity of the C-Cl bonds in dihaloarenes in cross-coupling reactions can sometimes be controlled to achieve selective mono-functionalization. In the case of 2,6-dichloro-substituted rings, the electronic and steric environment of the two chlorine atoms is identical, making selective mono-arylation or mono-alkynylation difficult without a directing group.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(0) catalyst, phosphine ligand, base | N-[(2-Aryl-6-chlorophenyl)methylidene]hydroxylamine (mono-coupled) or N-[(2,6-Diarylphenyl)methylidene]hydroxylamine (di-coupled) |
| Sonogashira Coupling | Terminal alkyne | Pd(0)/Cu(I) catalyst, phosphine ligand, base | N-[(2-Alkynyl-6-chlorophenyl)methylidene]hydroxylamine (mono-coupled) or N-[(2,6-Dialkynylphenyl)methylidene]hydroxylamine (di-coupled) |
Mechanistic Investigations of Key Transformations of this compound
The chemical behavior of this compound, an oxime derived from 2,6-dichlorobenzaldehyde, is governed by the electronic and steric effects of the dichlorinated phenyl ring and the inherent reactivity of the oxime functional group. While specific mechanistic studies on this particular compound are not extensively documented in publicly available literature, a thorough understanding of its reactivity can be constructed from the well-established principles of oxime chemistry. Key transformations of oximes include hydrolysis, rearrangement, and reduction, each proceeding through distinct mechanistic pathways.
Reaction Kinetics and Thermodynamics Studies
Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgchem-station.com The kinetics of this rearrangement are dependent on several factors, including the nature of the migrating group, the acid catalyst, and the solvent. The reaction is initiated by protonation of the hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion intermediate. For this compound, which is an aldoxime, the migrating group is a hydrogen atom. The electron-withdrawing nature of the dichlorophenyl ring would likely influence the stability of the transition state and the nitrilium ion intermediate, thereby affecting the reaction rate.
Isomerization: this compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The thermodynamic stability of these isomers is influenced by steric interactions. In the case of 2,6-disubstituted benzaldehyde oximes, the (E)-isomer, where the hydroxyl group is oriented away from the bulky substituted phenyl ring, is generally the more thermodynamically stable isomer. The interconversion between these isomers can be facilitated by heat or acid catalysis and is an important consideration in reactions where the stereochemistry of the oxime determines the reaction pathway, such as the Beckmann rearrangement.
A summary of expected kinetic and thermodynamic considerations for key transformations is presented in the table below.
| Transformation | Expected Kinetic Influences | Expected Thermodynamic Considerations |
| Acid-Catalyzed Hydrolysis | Electron-withdrawing Cl atoms may increase the rate by enhancing the electrophilicity of the imine carbon. Steric hindrance from ortho-Cl atoms may decrease the rate. | The equilibrium favors the aldehyde and hydroxylamine under aqueous acidic conditions. |
| Beckmann Rearrangement | The rate is dependent on the efficiency of protonation and the stability of the nitrilium ion intermediate. The electron-withdrawing nature of the ring may affect the stability of charged intermediates. | The rearrangement to the corresponding amide is generally a thermodynamically favorable process. |
| (E)/(Z) Isomerization | The barrier to isomerization can be overcome by thermal energy or acid catalysis. | The (E)-isomer is expected to be more stable due to reduced steric hindrance between the hydroxyl group and the 2,6-dichlorophenyl ring. |
Identification of Reaction Intermediates
The identification of transient species is crucial for elucidating reaction mechanisms. While direct spectroscopic observation of intermediates for reactions of this compound is not reported, their existence is inferred from extensive studies on analogous oxime systems.
Hydrolysis Intermediates: The hydrolysis of oximes is proposed to proceed through a carbinolamine (or hemiaminal) intermediate. raineslab.com This tetrahedral intermediate is formed upon the addition of water to the protonated oxime. The formation of this intermediate is often the rate-determining step. Subsequent proton transfers and elimination of hydroxylamine lead to the formation of the corresponding aldehyde.
Beckmann Rearrangement Intermediates: The key intermediate in the Beckmann rearrangement is a nitrilium ion . masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgchem-station.com This species is formed after the migration of the alkyl or aryl group and the departure of the leaving group. The nitrilium ion is highly electrophilic and is subsequently attacked by a nucleophile, typically water, in the reaction medium. This leads to the formation of an imidate, which then tautomerizes to the final amide product.
Reduction Intermediates: The catalytic hydrogenation of oximes to primary amines is believed to proceed through the formation of an intermediate hydroxylamine . encyclopedia.pub Further reduction of the hydroxylamine then yields the amine. In some cases, the hydroxylamine can be isolated if the reaction conditions are carefully controlled.
A table summarizing the key intermediates in the transformations of this compound is provided below.
| Transformation | Key Intermediate(s) | Method of Identification (in analogous systems) |
| Acid-Catalyzed Hydrolysis | Protonated Oxime, Carbinolamine | Kinetic studies, Isotope labeling |
| Beckmann Rearrangement | Protonated Oxime, Nitrilium Ion, Imidate | Trapping experiments, Spectroscopic studies of stable analogues |
| Catalytic Hydrogenation | Adsorbed Oxime, Hydroxylamine | Isolation of hydroxylamine under controlled conditions, In-situ spectroscopic techniques |
Catalytic Aspects of this compound Transformations
Catalysis plays a pivotal role in controlling the rate and selectivity of reactions involving oximes.
Acid Catalysis: As previously mentioned, both hydrolysis and the Beckmann rearrangement of this compound are typically acid-catalyzed. Protic acids (e.g., sulfuric acid, hydrochloric acid) and Lewis acids can be employed to promote these transformations. The role of the acid is to activate the oxime by protonating the nitrogen or oxygen atom, thereby facilitating nucleophilic attack or rearrangement.
Metal Catalysis in Reduction: The reduction of oximes to amines is commonly achieved through catalytic hydrogenation. encyclopedia.pub A variety of heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, are effective for this transformation. The choice of catalyst and reaction conditions (solvent, temperature, pressure) can influence the selectivity of the reaction, sometimes allowing for the isolation of the intermediate hydroxylamine. For this compound, the presence of chlorine atoms on the aromatic ring needs to be considered, as some hydrogenation catalysts under harsh conditions can also promote hydrodehalogenation. Therefore, milder reaction conditions would be preferable to selectively reduce the oxime group.
The table below outlines the catalytic aspects of key transformations.
| Transformation | Type of Catalyst | Role of Catalyst |
| Hydrolysis | Acid (Brønsted or Lewis) | Protonation of the oxime to activate it for nucleophilic attack. |
| Beckmann Rearrangement | Acid (Brønsted or Lewis) | Protonation of the hydroxyl group to create a good leaving group and initiate the rearrangement. |
| Reduction to Amine | Heterogeneous Metal Catalysts (e.g., Pd/C, Pt/C, Raney Ni) | Provides a surface for the adsorption and activation of both hydrogen and the oxime, facilitating the reduction. |
Computational and Theoretical Studies on N 2,6 Dichlorophenyl Methylidene Hydroxylamine
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are powerful tools for investigating the molecular properties of chemical compounds. For N-[(2,6-dichlorophenyl)methylidene]hydroxylamine, these methods can provide insights into its geometry, electronic structure, and reactivity. While comprehensive computational studies on this specific molecule are not extensively available in peer-reviewed literature, its experimentally determined crystal structure provides a crucial foundation for such theoretical investigations. nih.gov
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms and the rotational freedom around single bonds, known as conformation, are fundamental to a molecule's properties. The starting point for geometry optimization in computational chemistry is often an experimentally determined structure. The crystal structure of this compound has been resolved by X-ray diffraction, providing precise atomic coordinates and conformational details in the solid state. nih.gov
In a key study, the crystal structure of 2,6-dichlorobenzaldehyde (B137635) oxime, the common name for this compound, was determined to be in the triclinic space group P-1. nih.gov The asymmetric unit was found to contain two crystallographically independent molecules. A significant conformational feature is the torsion between the dichlorobenzene ring and the oxime moiety. The dihedral angles between the plane of the dichlorobenzene ring and the oxime fragment (C-C=N-O) are 53.83(11)° and 42.99(14)° for the two independent molecules, respectively. nih.gov This twisted conformation is a result of the steric hindrance imposed by the two chlorine atoms at the ortho positions of the phenyl ring.
In the crystal lattice, molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming centrosymmetric dimers with an R22(6) graph-set motif. nih.gov
Computational geometry optimization using methods like Density Functional Theory (DFT) would typically start with these crystallographic coordinates. The calculation would then find the lowest energy conformation in the gas phase, which may or may not be identical to the solid-state structure, as crystal packing forces are absent in the calculation.
| Parameter | Value |
|---|---|
| Empirical formula | C₇H₅Cl₂NO |
| Formula weight | 190.02 |
| Temperature | 296 (2) K |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 3.8074 (1) Å |
| b = 14.3712 (2) Å | |
| c = 14.3835 (3) Å | |
| Unit cell angles | α = 89.108 (1)° |
| β = 88.545 (1)° | |
| γ = 85.296 (1)° | |
| Volume | 784.04 (3) ų |
| Z | 4 |
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)
The electronic structure of a molecule dictates its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. nih.gov
The Molecular Electrostatic Potential (MEP) is another important descriptor, which maps the electrostatic potential onto the electron density surface of a molecule. This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. nih.gov
As of now, specific computational studies detailing the HOMO-LUMO gap and MEP for this compound have not been reported in the scientific literature.
Vibrational Frequency Calculations and Spectral Predictions
Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different normal modes, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and types of molecular motion. nih.gov
A search of the available literature did not yield any studies that have performed and reported vibrational frequency calculations for this compound. The NIST Chemistry WebBook does note the availability of an experimental IR spectrum for this compound. nist.gov
Prediction of Chemical Reactivity and Selectivity
Quantum chemical calculations can be used to compute various descriptors that predict the chemical reactivity and selectivity of a molecule. These descriptors, often derived from the electronic structure, include parameters like chemical hardness, softness, and electrophilicity index. These values help in understanding the molecule's behavior in chemical reactions. nih.gov
Detailed computational studies on the chemical reactivity and selectivity of this compound are not currently available in the literature.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape, showing how the molecule flexes, and what different shapes it can adopt in solution.
There are no published molecular dynamics simulation studies specifically focused on this compound in the current scientific literature.
Molecular Docking and Binding Affinity Predictions with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein or nucleic acid target. The results are often used to predict the binding affinity and to guide the development of new drugs.
A comprehensive search of the scientific literature did not reveal any molecular docking studies that have been performed for this compound with any specific biomolecular targets.
Hirshfeld Surface Analysis for Intermolecular Interactions
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the atoms, is mapped onto this surface. Red regions on the dnorm map indicate shorter intermolecular contacts, which are typically hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.
For compounds containing a 2,6-dichlorophenyl group, the analysis typically reveals significant contributions from several types of interactions. The presence of chlorine, hydrogen, carbon, nitrogen, and oxygen atoms leads to a variety of contacts. Based on analyses of analogous structures, the percentage contributions of the most significant intermolecular contacts for a molecule like this compound can be projected. nih.gov For instance, in a related compound, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the Hirshfeld surface analysis indicated that the most important contributions to the crystal packing are from H⋯H, O⋯H/H⋯O, and Cl⋯H/H⋯Cl interactions. nih.gov
The following interactive data table summarizes the anticipated percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on published data for structurally related compounds. nih.gov
| Interaction Type | Percentage Contribution (%) |
| H⋯H | 23.0 |
| O⋯H/H⋯O | 20.1 |
| Cl⋯H/H⋯Cl | 19.0 |
| C⋯C | 11.2 |
| H⋯C/C⋯H | 8.0 |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. For this compound, which is an oxime, theoretical studies on the formation and reaction of similar compounds can shed light on its potential reactivity.
The formation of oximes from hydroxylamine (B1172632) and a carbonyl compound is a well-studied reaction. Density Functional Theory (DFT) calculations have been employed to analyze the reaction mechanism, which typically proceeds through a two-step process: nucleophilic addition of hydroxylamine to the carbonyl group to form a tetrahedral intermediate, followed by dehydration to yield the oxime. researchgate.net Computational studies have shown that the nitrogen atom of hydroxylamine is the more nucleophilic center compared to the oxygen atom. ic.ac.uk The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. researchgate.net The transition state for the initial nucleophilic attack involves the formation of a new C-N bond. Subsequent proton transfer steps, often involving solvent molecules, lead to the tetrahedral intermediate. researchgate.netic.ac.uk The final dehydration step to form the C=N double bond also proceeds through a specific transition state, the energy of which determines the rate of oxime formation.
Once formed, this compound can undergo various reactions. Theoretical studies on hydroxylamine and its derivatives have explored different reaction pathways, such as nucleophilic substitution and decomposition. For example, in the reaction of hydroxylamine with methyl iodide, a classic SN2 mechanism is predicted by ab initio calculations, where the nitrogen atom acts as the nucleophile. researchgate.net The transition state for this reaction features a trigonal bipyramidal geometry at the carbon atom undergoing substitution.
The thermal decomposition of hydroxylamine has also been investigated computationally. These studies suggest that unimolecular bond dissociation is energetically unfavorable. Instead, a bimolecular isomerization of hydroxylamine to ammonia (B1221849) oxide is predicted to be the more favorable initial step, with a calculated activation barrier. acs.org This reaction proceeds through a six-membered ring transition state. While this applies to the parent hydroxylamine, it suggests that bimolecular pathways might also be relevant for the decomposition of its derivatives.
For this compound, computational studies could be used to model various potential reactions, such as hydrolysis back to the aldehyde and hydroxylamine, or reactions involving the hydroxyl group or the imine bond. The transition states for these reactions would be characterized by specific geometries and activation energies, which would provide valuable information about the reactivity and stability of the compound. The presence of the electron-withdrawing 2,6-dichlorophenyl group is expected to influence the electronic properties of the imine bond and, consequently, the energetics of its reactions.
Derivatization and Synthesis of Analogues of N 2,6 Dichlorophenyl Methylidene Hydroxylamine
Modification of the Hydroxylamine (B1172632) Moiety
The C=N-OH group of the oxime is a versatile functional handle for a variety of chemical transformations. Modifications typically target the oxygen atom of the hydroxyl group, or the C=N double bond itself through addition or rearrangement reactions.
O-Substituted Oxime Derivatives
The hydrogen atom of the oxime's hydroxyl group can be replaced with various organic substituents, such as alkyl or acyl groups, to form oxime ethers and esters, respectively. These derivatizations alter the polarity, stability, and steric profile of the molecule.
O-Alkylation: The synthesis of O-alkyl oxime ethers is a common modification. A general and effective method involves the reaction of the parent oxime with an alkylating agent, typically an alkyl halide (e.g., alkyl bromide or iodide), in the presence of a base. rsc.orggoogle.com For N-[(2,6-dichlorophenyl)methylidene]hydroxylamine, this can be achieved by treating the oxime with an alkyl bromide in a polar aprotic solvent like acetone, with a base such as potassium carbonate (K₂CO₃) to facilitate the deprotonation of the hydroxyl group. rsc.org The reaction proceeds via nucleophilic attack of the resulting oximate anion on the alkyl halide.
Another approach for O-alkylation utilizes alcohols as the alkylating agent in the presence of an acid catalyst, such as a heteropolyacid, in a green solvent like dimethyl carbonate. rsc.org This method proceeds via the formation of a carbocation from the alcohol, which is then captured by the oxime. rsc.org
O-Acylation: Ester derivatives can be formed through the O-acylation of the oxime. This is typically accomplished using an acylating agent like an acid anhydride (B1165640) or an acyl chloride. For instance, reacting the oxime with acetic anhydride (Ac₂O) would yield the corresponding O-acetyl oxime derivative. nih.gov This reaction is often performed in the presence of a base or can be acid-catalyzed. O-acetyl oximes are not only stable derivatives but can also serve as transformable directing groups in more complex synthetic operations, such as palladium-catalyzed C-H bond functionalization. nih.gov
| Derivative Type | Reagents | General Conditions |
|---|---|---|
| O-Alkyl Oxime Ether | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., acetone), reflux |
| O-Alkyl Oxime Ether | Alcohol (R-OH), Acid Catalyst (e.g., H₃PW₁₂O₄₀) | Green solvent (e.g., dimethyl carbonate) |
| O-Acetyl Oxime Ester | Acetic Anhydride (Ac₂O) | Acidic or basic conditions, room temperature or heating |
Imine/Amine Derivatives
The carbon-nitrogen double bond of the oxime can be transformed to produce other nitrogen-containing functional groups, notably nitriles (related to imines) and amines.
Nitrile Formation: Aldoximes, such as this compound, can be readily converted into the corresponding nitriles through dehydration. A common reagent used for this transformation is acetic anhydride, which facilitates the elimination of a water molecule. google.com This reaction converts 2,6-dichlorobenzaldehyde (B137635) oxime into 2,6-dichlorobenzonitrile, a compound of interest as a plant growth regulator and herbicide. google.comgoogle.com
Amine Formation: The reduction of the oxime group is a primary route to amine derivatives.
Primary Amines: Complete reduction of the oxime leads to the formation of a primary amine. This can be achieved through catalytic hydrogenation, where the oxime is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C). mdpi.com This process reduces the C=N bond and cleaves the N-O bond, converting this compound into 2,6-dichlorobenzylamine.
Hydroxylamine Derivatives: Selective reduction of only the C=N double bond, without cleavage of the N-O bond, yields the corresponding N-substituted hydroxylamine. mdpi.com This transformation results in the formation of N-(2,6-dichlorobenzyl)hydroxylamine. bldpharm.com Such selective reductions often require milder reducing agents or carefully controlled reaction conditions compared to those used for complete reduction to the primary amine.
Hydroxamic Acid Formation from Related Precursors
While not a direct derivatization of the oxime itself, hydroxamic acids are closely related structures that can be synthesized from precursors of this compound. The most direct precursor is 2,6-dichlorobenzaldehyde.
The synthesis of 2,6-dichlorobenzohydroxamic acid can be envisioned as a two-step process starting from the aldehyde:
Oxidation to an Activated Carboxylic Acid Derivative: 2,6-dichlorobenzaldehyde is first oxidized to an activated form of the corresponding carboxylic acid. A common industrial route involves the chlorination of the aldehyde with chlorine gas to form 2,6-dichlorobenzoyl chloride. google.com This acyl chloride is a highly reactive intermediate.
Reaction with Hydroxylamine: The resulting 2,6-dichlorobenzoyl chloride can then be reacted directly with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the 2,6-dichlorobenzohydroxamic acid product. ipinnovative.com
Substitution on the Phenyl Ring System
The aromatic ring of this compound provides a scaffold for further substitution, allowing for the introduction of various functional groups that can modulate the electronic properties of the molecule.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of additional substituents onto the 2,6-dichlorophenyl ring is governed by the principles of electrophilic aromatic substitution. The two existing chlorine atoms are deactivating yet ortho-, para-directing. However, the positions ortho to the imine-bearing carbon (positions 2 and 6) are already occupied and sterically hindered. Therefore, substitution is directed primarily to the para position (position 4) and to a lesser extent, the meta positions (positions 3 and 5).
Electron-Withdrawing Groups: Groups such as nitro (-NO₂) can be introduced through nitration using a mixture of nitric acid and sulfuric acid. The strong deactivation of the ring by the two chlorine atoms requires forcing conditions. The resulting product would be N-[(4-nitro-2,6-dichlorophenyl)methylidene]hydroxylamine.
Electron-Donating Groups: Introducing electron-donating groups like amino (-NH₂) or hydroxyl (-OH) often requires a multi-step synthetic sequence. For example, a nitro group can be introduced first and then subsequently reduced (e.g., using catalytic hydrogenation) to an amino group to yield N-[(4-amino-2,6-dichlorophenyl)methylidene]hydroxylamine.
It is important to note that a more common synthetic strategy for these analogues involves preparing the appropriately substituted 2,6-dichlorobenzaldehyde first, followed by reaction with hydroxylamine to form the final oxime. ias.ac.in This approach often provides better control and higher yields than direct substitution on the pre-formed oxime ring.
Exploration of Isomeric Dichlorophenyl Substitutions (e.g., 2,4-dichlorophenyl analogues)
The synthesis and properties of constitutional isomers of the dichlorophenyl ring system have been explored to understand the impact of substituent placement. A prominent example is the 2,4-dichlorophenyl analogue.
The synthesis of N-[(2,4-dichlorophenyl)methylidene]hydroxylamine follows the standard procedure for oxime formation. It is prepared by the condensation reaction of 2,4-dichlorobenzaldehyde (B42875) with hydroxylamine hydrochloride. The reaction is typically carried out in a mixed solvent system, such as ethanol (B145695) and water, in the presence of a base like sodium hydroxide (B78521) to neutralize the HCl salt and deprotonate the hydroxylamine. The reaction proceeds efficiently at room temperature to yield the target oxime in high yield.
| Parameter | 2,6-Dichlorobenzaldehyde Oxime | 2,4-Dichlorobenzaldehyde Oxime |
|---|---|---|
| Starting Aldehyde | 2,6-Dichlorobenzaldehyde | 2,4-Dichlorobenzaldehyde |
| Nitrogen Source | Hydroxylamine Hydrochloride | Hydroxylamine Hydrochloride |
| Base | Sodium Carbonate nih.gov or Sodium Hydroxide | Sodium Hydroxide |
| Solvent | Methanol (B129727) nih.gov | Ethanol/Water |
| General Conditions | Stirring at room temperature for several hours. nih.gov | Stirring at room temperature for several hours. |
The study of these isomers is crucial for structure-activity relationship (SAR) analyses, as the different positioning of the electron-withdrawing chlorine atoms on the phenyl ring significantly impacts the molecule's electronic distribution, conformation, and potential biological interactions.
Structural Variations of the Methylidene Linker
The methylidene linker (=CH-) in this compound serves as a fundamental structural component. Modifications to this linker can significantly impact the molecule's conformation, electronic properties, and steric profile. Research in this area explores the replacement of the hydrogen atom on the methylidene carbon with various substituents to create a library of analogues.
One common approach involves the condensation of 2,6-dichlorobenzaldehyde with substituted hydroxylamines. For instance, reaction with N-alkylhydroxylamines would yield N-alkoxy-N-[(2,6-dichlorophenyl)methylidene]amines. While specific literature detailing a wide array of methylidene linker variations for this exact compound is not extensively available, the general principles of imine and oxime chemistry provide a predictive framework for such syntheses.
Table 1: Plausible Analogues through Methylidene Linker Variation
| Linker Modification | Potential Synthetic Precursor | Resulting Analogue Name |
| Replacement of H with Methyl | Propan-2-one oxime | N-[(2,6-dichlorophenyl)(methyl)methylidene]hydroxylamine |
| Replacement of H with Phenyl | Phenyl(2,6-dichlorophenyl)methanone oxime | N-[(2,6-dichlorophenyl)(phenyl)methylidene]hydroxylamine |
These modifications would necessitate the synthesis of the corresponding substituted ketones, followed by oximation and subsequent reaction with the appropriate reagents to form the desired analogue. The introduction of alkyl or aryl groups on the methylidene carbon would alter the planarity of the molecule and could influence its interactions with biological targets.
Synthesis of Heterocyclic Conjugates and Hybrid Molecules
The conjugation of this compound with various heterocyclic moieties represents a promising strategy for developing new chemical entities. This approach, often termed molecular hybridization, aims to combine the structural features of the parent molecule with those of known bioactive heterocycles, potentially leading to synergistic or novel properties.
While specific examples of direct conjugation to this compound are not prominently reported, established synthetic routes for creating hybrid molecules can be extrapolated. These strategies often involve the functionalization of either the 2,6-dichlorophenyl ring or the hydroxylamine moiety to enable coupling with a heterocyclic partner.
For instance, if a carboxylic acid-functionalized pyridine, pyrimidine, or quinoline (B57606) were available, it could be coupled with a synthetically introduced amino group on the 2,6-dichlorophenyl ring of a precursor to this compound. The synthesis would likely proceed through standard amide bond formation protocols.
Table 2: Representative Heterocyclic Moieties for Conjugation
| Heterocycle | Potential Point of Attachment | Type of Linkage |
| Pyridine | Pyridinecarboxylic acid | Amide |
| Pyrimidine | Aminopyrimidine | Amine |
| Quinoline | Quinolinesulfonyl chloride | Sulfonamide |
The synthesis of such conjugates would require multi-step reaction sequences, beginning with the appropriate functionalization of the starting materials. The choice of linker and the specific heterocyclic system would be guided by the desired properties of the final hybrid molecule.
Synthetic Strategies for Isotopic Labeling and Analytical Derivatization
Isotopic labeling and analytical derivatization are crucial tools for studying the metabolic fate, pharmacokinetics, and for the quantitative analysis of this compound.
Isotopic Labeling:
The introduction of stable or radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C), allows for the tracking and quantification of the molecule in complex biological matrices.
A common strategy for deuterium labeling would involve the use of deuterated reducing agents during the synthesis of the 2,6-dichlorobenzaldehyde precursor. For example, the reduction of a corresponding benzoic acid derivative with lithium aluminum deuteride (B1239839) would introduce deuterium into the formyl group, which would then be carried through to the final product. Carbon-14 is often introduced via a precursor like ¹⁴C-labeled sodium cyanide or barium carbonate, requiring a more specialized synthetic route.
Analytical Derivatization:
For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of the analyte. The hydroxyl group of the hydroxylamine moiety is a prime target for derivatization.
Silylation is a common technique where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Acylation, using reagents like trifluoroacetic anhydride (TFAA), is another method to introduce a fluoroacyl group, which can enhance detectability by electron capture detection.
Table 3: Common Derivatization and Labeling Approaches
| Technique | Reagent/Precursor | Purpose |
| Deuterium Labeling | Lithium aluminum deuteride-d₄ | Stable isotope tracer for metabolic studies |
| Carbon-14 Labeling | Barium ¹⁴C-carbonate | Radiotracer for pharmacokinetic studies |
| Silylation | BSTFA, MSTFA | Increase volatility for GC-MS analysis |
| Acylation | Trifluoroacetic anhydride (TFAA) | Enhance detectability in GC-ECD |
The selection of a specific labeling or derivatization strategy depends on the analytical goals, the nature of the sample matrix, and the instrumentation available.
Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar
Exploration of Mechanistic Biological Activities (Non-Clinical Focus)
Investigations into compounds structurally related to N-[(2,6-dichlorophenyl)methylidene]hydroxylamine have elucidated several potential mechanisms of biological action. These studies, while not directly on the specified molecule, provide a framework for understanding its likely non-clinical bioactivities.
The ability of a molecule to inhibit specific enzymes is a cornerstone of its therapeutic potential. For this compound, plausible enzymatic targets can be inferred from studies on analogous structures. Oximes and related heterocyclic compounds have shown inhibitory activity against a range of enzymes. For instance, 6H-1,2-oxazin-6-ones, which can be synthesized from oxime precursors, have been designed as inhibitors of dihydrofolate reductase (DHFR) and the peptidyl transferase center (PTC), both of which are critical targets in antibacterial research. nih.gov
Furthermore, arylcyanomethylenequinone oximes have been identified as potent inhibitors of both phosphodiesterase III and IV and 15-lipoxygenase (15-LO). mdpi.com Other related compounds have demonstrated inhibitory effects on enzymes such as thymidylate synthase and xanthine (B1682287) oxidase, which are involved in DNA synthesis and oxidative pathways, respectively. scielo.brmdpi.com The dichlorophenyl moiety, combined with the oxime group, may confer the specific conformation and electronic properties necessary for binding to the active sites of such enzymes.
Table 1: Potential Enzyme Targets Based on Structurally Related Compounds
| Enzyme Target | Function | Related Compound Class |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Folic acid metabolism, DNA synthesis | 6H-1,2-oxazin-6-ones |
| 15-Lipoxygenase (15-LO) | Inflammatory pathways | Arylcyanomethylenequinone oximes |
| Phosphodiesterase (PDE) III & IV | Signal transduction | Arylcyanomethylenequinone oximes |
| Thymidylate Synthase | DNA synthesis and repair | 2-chloro-N-phenylacetamide |
The structural motifs present in this compound are common in compounds exhibiting a range of antimicrobial activities.
Antibacterial Mechanisms: The antibacterial action of related compounds is often attributed to the disruption of essential cellular processes. The mechanism may involve the interruption of cell wall and membrane integrity, leading to membrane depolarization and increased permeability. nih.gov This damage can cause the leakage of vital intracellular components and disrupt the proton motive force. Additionally, such compounds can inhibit the activity of intracellular enzymes and increase the production of reactive oxygen species (ROS), leading to oxidative stress and eventual apoptosis-like cell death. nih.gov Studies on N-alkyl-N-(pyridin-2-yl)hydroxylamines have shown potent activity against Gram-positive bacteria, including resistant strains like MRSA. nih.gov
Antifungal Mechanisms: The antifungal mechanism for similar chemical structures has been proposed to involve direct interaction with the fungal cell membrane. The lipophilic nature of the dichlorophenyl group would facilitate the compound's entry into the lipid bilayer. nih.gov A primary target is often ergosterol, a crucial component of the fungal membrane. scielo.br By binding to ergosterol, the compound can disrupt membrane fluidity and function, leading to the formation of pores and subsequent leakage of cytoplasmic contents. scielo.brnih.gov This can also interfere with membrane-bound enzymes and transport systems. nih.gov
Antiviral Mechanisms: Research on other dichlorinated aromatic compounds has pointed to specific antiviral mechanisms. For example, the nitrobenzene (B124822) derivative 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (MDL-860) was found to be effective against a range of picornaviruses. nih.govnih.gov Its mechanism does not involve direct inactivation of the virus particle but rather the inhibition of an early event in the viral replication cycle that occurs after the virus uncoats but before the synthesis of viral RNA. nih.govnih.gov This suggests a targeted disruption of virus-specific processes within the host cell.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Organism(s) | Observed Activity |
|---|---|---|
| 6H-1,2-oxazin-6-ones | Staphylococcus aureus (MRSA), E. coli | MIC values from 3.125 to 200 µg/mL. nih.gov |
| N-alkyl-N-(pyridin-2-yl)hydroxylamines | Micrococcus luteus, MRSA, VRE | MIC90 of 2.0 µM against M. luteus. nih.gov |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC values from 16 to 256 µg/mL. scielo.br |
The hydroxylamine (B1172632) (-NOH) functional group is a key structural feature that suggests potential antioxidant activity. The mechanism of action for antioxidants at the molecular level typically involves the donation of a hydrogen atom or an electron to neutralize free radicals. Three primary mechanisms are often considered mdpi.com:
Hydrogen Atom Transfer (HAT): In this one-step process, the antioxidant directly donates a hydrogen atom to a free radical, thereby quenching the radical and forming a more stable radical species from the antioxidant itself. The O-H bond in the oxime group is a likely site for this transfer.
Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism is favored in polar solvents. It begins with the deprotonation of the antioxidant molecule, forming an anion. This anion then transfers an electron to the free radical.
Single Electron Transfer-Proton Transfer (SET-PT): This mechanism also involves two steps, starting with the transfer of an electron from the antioxidant to the free radical to form a radical cation and an anion. This is followed by the transfer of a proton from the radical cation.
Compounds containing a dichlorophenyl group have been investigated for their anti-inflammatory properties. nih.gov The mechanisms often involve the modulation of key signaling pathways that regulate the inflammatory response. A plausible mechanism is the inhibition of the nuclear factor-κB (NF-κB) pathway. mdpi.com NF-κB is a critical transcription factor that controls the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.com By preventing the activation of NF-κB, a compound can effectively suppress the downstream inflammatory cascade.
Another potential pathway involves interaction with specific cellular receptors. For example, the selective cannabinoid type 2 (CB2) receptor agonist 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (NESS400) was shown to reduce neuropathic pain by decreasing the activation of microglia, a key cell type in neuroinflammation. nih.gov This was associated with a reduction in the expression of pro-inflammatory markers. nih.gov This suggests that dichlorophenyl-containing molecules can mediate anti-inflammatory effects through specific receptor interactions that alter immune cell function.
Structure-Activity Relationship (SAR) Studies)
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent parts. SAR studies on related molecules provide critical insights into how specific structural modifications can enhance potency and selectivity.
The substitution pattern on the aromatic ring is a determining factor for the bioactivity of this compound. The presence and position of the chlorine atoms have profound steric and electronic effects.
Steric Influence: The placement of two chlorine atoms at the ortho-positions (2 and 6) of the phenyl ring imposes significant steric hindrance. This forces a non-planar, or twisted, conformation between the aromatic ring and the methylidene]hydroxylamine side chain. nih.govnih.gov Crystal structure analysis of related compounds like N-(2,6-dichlorophenyl)-3-methylbenzamide reveals a large dihedral angle (the angle between the two planes of the aromatic rings) of approximately 70-80 degrees. nih.gov This fixed, three-dimensional orientation is crucial as it can either facilitate or prevent the molecule from fitting into the binding pocket of a biological target. A specific twisted geometry may be required for optimal interaction with a receptor or enzyme active site, thereby enhancing selectivity and potency.
Electronic Influence: Chlorine is a highly electronegative atom, making the 2,6-dichloro substituents strongly electron-withdrawing. This electronic effect influences the molecule in several ways:
It alters the electron density distribution across the aromatic ring and the adjacent oxime group.
It can affect the pKa of the oxime's hydroxyl proton, influencing its ability to participate in hydrogen bonding or the SPLET antioxidant mechanism.
SAR studies on other bioactive scaffolds confirm the importance of these substitutions. For instance, in a series of pyridopyrimidine tyrosine kinase inhibitors, the presence of a 2,6-dichlorophenyl group was a key feature of the initial lead compounds. researchgate.net Similarly, in antifungal amiloride (B1667095) analogs, modifying substituents was shown to dramatically alter activity, with hydrophobic groups often leading to improved potency. nih.gov The specific 2,6-dichloro pattern is therefore not arbitrary but a finely-tuned structural element that dictates the compound's conformational and electronic profile, which in turn governs its biological activity.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (NESS400) |
| 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) |
| 2-chloro-N-phenylacetamide |
| N-(2,6-dichlorophenyl)-3-methylbenzamide |
| Betanidin |
| Dihydrofolate reductase (DHFR) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Tumor necrosis factor-alpha (TNF-α) |
| Ergosterol |
| N-alkyl-N-(pyridin-2-yl)hydroxylamines |
| 6H-1,2-oxazin-6-ones |
| Arylcyanomethylenequinone oximes |
| Pyridopyrimidines |
Role of Oxime Stereochemistry (E/Z Isomerism) in Molecular Recognition
The stereochemical configuration of the oxime functional group in molecules analogous to this compound plays a pivotal role in their interaction with biological targets. The C=N double bond of the oxime group results in the potential for E/Z geometric isomerism, where the hydroxyl group can be oriented either syn (Z-isomer) or anti (E-isomer) relative to the substituent on the carbon atom. wikipedia.org This seemingly subtle structural difference can significantly impact a molecule's three-dimensional shape, electronic properties, and hydrogen bonding capabilities, thereby influencing its binding affinity and selectivity for specific receptors or enzymes.
The differential biological activity between E and Z isomers is a well-documented phenomenon in medicinal chemistry. The precise spatial arrangement of the oxime's hydroxyl and lone pair of electrons on the nitrogen atom dictates how the molecule fits into a binding pocket and which intermolecular interactions it can form. For instance, one isomer might be able to form a crucial hydrogen bond with an amino acid residue in the active site of a protein, while the other isomer, due to its different geometry, cannot. This can lead to orders of magnitude differences in potency between the two isomers.
In many cases, one isomer is significantly more stable or is the predominantly formed product during synthesis. researchgate.net However, the interconversion between E and Z isomers, known as isomerization, can sometimes occur under physiological conditions, which adds another layer of complexity to understanding their biological activity. The separation and independent biological evaluation of each isomer are therefore crucial for a comprehensive structure-activity relationship (SAR) study.
Table 1: Influence of E/Z Isomerism on Biological Activity in Structurally Related Compounds
| Compound Class | Isomer | Biological Target | Observation |
| Indenoquinoxalin-11-one Oximes | E-isomer | c-Jun N-terminal kinase 3 (JNK3) | The E-isomer was unambiguously identified via X-ray crystallography and NMR, and is associated with the observed inhibitory activity. nih.gov |
| Tryptanthrin-6-oxime | E-isomer | c-Jun N-terminal kinase 3 (JNK3) | Similar to the indenoquinoxaline series, the E-isomer was confirmed as the active configuration. nih.gov |
| Perillartine | (E)-isomer | Sweetness Receptor | The (E)-isomer of perillaldehyde (B36042) oxime is known for its sweet taste, highlighting the importance of stereochemistry in sensory perception. wikipedia.org |
While direct studies on the E/Z isomers of this compound are not extensively reported in publicly available literature, the principles derived from related oxime-containing compounds strongly suggest that its biological activity would be highly dependent on its stereochemistry. The 2,6-dichloro substitution pattern on the phenyl ring already imposes significant steric constraints, and the orientation of the hydroxylamine moiety would further define the molecule's interaction profile.
Impact of Linker and Hydroxylamine Modifications on Biological Interactions
The structural framework of this compound offers several avenues for modification to probe and optimize its biological interactions. These modifications can be broadly categorized into changes to the linker region (the methylidene or C=N bond) and alterations to the hydroxylamine moiety (-NOH).
Linker Modifications:
The nature of the atom attached to the nitrogen can also be varied. For example, replacing the hydroxyl group with an alkoxy group (O-alkyl oximes) would eliminate the hydrogen bond donating capability of the oxime but could enhance its metabolic stability and lipophilicity.
Hydroxylamine Modifications:
The hydroxylamine group is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. Modifications to this group can have a profound impact on binding affinity.
O-Alkylation/O-Arylation: Replacing the hydrogen of the hydroxyl group with alkyl or aryl substituents would alter the molecule's steric profile, lipophilicity, and hydrogen bonding capacity. This can be a strategy to explore different regions of a binding pocket or to improve pharmacokinetic properties.
N-Alkylation/N-Arylation: While technically creating a different class of compound (a nitrone if the substituent is on the nitrogen of the C=N bond), exploring substitutions on the nitrogen atom can also be a part of SAR studies to understand the importance of the N-H or N-OH functionality.
Systematic modifications of the linker and hydroxylamine moieties, coupled with biological evaluation, are essential for elucidating the SAR of this class of compounds.
Computational Approaches in Predicting Biological Interactions
In the absence of extensive experimental data, computational modeling serves as a powerful tool to predict and rationalize the biological interactions of this compound and its analogs. These in silico methods can guide the design of new compounds and prioritize them for synthesis and biological testing.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active compounds related to this compound would typically include features such as:
Hydrogen Bond Donors and Acceptors: The hydroxylamine moiety is a prime candidate for both.
Aromatic Rings: The 2,6-dichlorophenyl ring would be represented as an aromatic feature.
Hydrophobic/Lipophilic Regions: The chlorinated phenyl ring also contributes to the molecule's hydrophobicity.
By generating a pharmacophore model from a set of known active molecules, it is possible to screen virtual libraries of compounds to identify new potential hits that match the model's features. This approach can also be used to rationalize the observed activities of existing compounds and to suggest modifications that might enhance activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model.
For this compound and its derivatives, relevant descriptors could include:
Electronic Descriptors: Atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO). These can provide insights into the molecule's reactivity and ability to participate in electrostatic interactions. researchgate.net
Steric Descriptors: Molecular volume, surface area, and specific shape indices. These are important for understanding how well a molecule fits into a binding site.
Lipophilicity Descriptors: LogP, which is a measure of a compound's solubility in oil versus water.
A well-validated QSAR model can be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov
Molecular Docking for Ligand-Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is particularly useful when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known.
In a molecular docking study of this compound, the compound would be placed into the active site of the target protein, and various possible binding poses would be generated and scored based on their energetic favorability. nih.gov A successful docking study can:
Predict the Binding Mode: Identify the specific amino acid residues that the ligand interacts with.
Estimate Binding Affinity: Provide a score that can be used to rank different ligands in terms of their potential potency.
Explain SAR: Rationalize why certain structural modifications lead to an increase or decrease in activity. For example, a docking study might reveal that a particular substituent is causing a steric clash with the protein or that it is enabling a new favorable interaction. mdpi.com
Table 2: Key Interactions Predicted by Molecular Docking for Structurally Related Scaffolds
| Compound Scaffold | Target Protein | Key Predicted Interactions |
| p-Nitrophenyl hydrazones | COX-2, 5-LOX, H+/K+ ATPase | Interactions with key amino acids crucial for anti-inflammatory and proton pump inhibition were observed. chemrxiv.org |
| Spiropyrazoline derivatives | PARP1 | The compounds are predicted to bind effectively to the PARP1 active site. mdpi.com |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Derivatives occupy the binding site and engage with key binding residues. mdpi.com |
These computational approaches, when used in concert, provide a powerful framework for understanding and predicting the biological interactions of this compound, guiding future research in the development of novel therapeutic agents.
Coordination Chemistry and Metal Complexation Studies
N-[(2,6-dichlorophenyl)methylidene]hydroxylamine as a Ligand
This compound is recognized for its potential to act as a chelating ligand in coordination chemistry. indiamart.com The presence of both the oxime group (-C=N-OH) and the electron-withdrawing chlorine substituents on the phenyl ring influences its coordination behavior. indiamart.com The oxime moiety provides donor atoms (nitrogen and oxygen) capable of forming coordinate bonds with a central metal ion. This structural feature allows it to be a building block for various metal complexes that could be utilized in fields such as catalysis or materials science. indiamart.com
The oxime group is the primary site for metal coordination in this compound. Generally, oxime-based ligands can coordinate to metal ions in several ways. Coordination can occur through the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group, often forming a stable five- or six-membered chelate ring. The specific binding mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. The strong complexation ability is a known characteristic of oximes derived from chlorinated aromatic aldehydes. indiamart.com
The synthesis of the this compound ligand itself is well-documented. A common method involves the reaction of 2,6-dichlorobenzaldehyde (B137635) with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate in a methanol (B129727) solvent. nih.gov
While the ligand synthesis is established, specific documented syntheses of its metal complexes are not widely reported in publicly available research. In general, the synthesis of such metal-oxime complexes would typically involve reacting the isolated ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent. The resulting complexes would then be isolated and characterized using various analytical techniques.
Characterization of these potential complexes would likely involve:
Elemental Analysis: To determine the empirical formula and the ligand-to-metal stoichiometry.
Molar Conductivity Measurements: To ascertain whether the complexes are electrolytic or non-electrolytic in nature.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govresearchgate.net
Structural and Electronic Properties of Metal Complexes
The structural and electronic properties of metal complexes derived from this compound would be crucial for understanding their behavior and potential applications. These properties are typically investigated through a combination of spectroscopic and theoretical methods.
Spectroscopic techniques are essential for elucidating the structure of metal complexes and confirming the coordination of the ligand to the metal ion. scispace.comspectroscopyonline.com
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-O bonds of the oxime group upon complexation would provide direct evidence of coordination. A shift in the stretching frequency of these groups compared to the free ligand is indicative of bond formation with the metal ion. nih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, can help in determining the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the central metal ion. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), 1H and 13C NMR spectroscopy can reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination, further confirming the binding sites. nih.gov
Below is an interactive table summarizing the spectroscopic techniques and their expected utility in characterizing metal complexes of this compound.
| Technique | Information Provided | Expected Observations Upon Complexation |
| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination sites. | Shifts in the vibrational frequencies (ν) of C=N and N-O bonds. Appearance of new M-N or M-O bands. |
| UV-Visible Spectroscopy | Determines electronic transitions and provides insight into coordination geometry. | Appearance of new charge-transfer bands or d-d transition bands not present in the free ligand spectrum. |
| NMR Spectroscopy | Provides detailed information on the molecular structure of diamagnetic complexes in solution. | Changes in the chemical shifts of protons and carbons near the coordination sites (N and O of the oxime). |
| X-ray Crystallography | Determines the precise 3D arrangement of atoms, bond lengths, and angles in the solid state. | Provides definitive proof of coordination, geometry, and intermolecular interactions. |
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. scielo.org.coscielo.org.co Theoretical studies can provide a deeper understanding of the metal-ligand bonding, the electronic structure, and the geometric parameters of the complexes. scielo.org.co Such studies could be used to:
Optimize the molecular geometry of the complexes to predict bond lengths and angles.
Calculate the binding energies between the ligand and various metal ions.
Analyze the molecular orbitals (e.g., HOMO-LUMO) to understand the electronic properties and reactivity of the complexes. scielo.org.co
Catalytic Applications of Metal-Oxime Complexes
Metal complexes are widely used as catalysts in a variety of organic transformations. Specifically, complexes containing oxime ligands have been explored for their catalytic activity. indiamart.com For instance, metal complexes with Schiff base or oxime ligands have shown catalytic potential in oxidation reactions. nih.gov While this compound is noted as a precursor for ligands in metal chelates used in catalysis, indiamart.com specific studies detailing the catalytic applications of its discrete metal complexes are not extensively documented. The combination of the sterically hindered dichlorophenyl group and the reactive oxime functionality suggests that its metal complexes could potentially be investigated for specialized catalytic processes.
Role in Supramolecular Assembly and Material Science
The principal insights into the role of this compound in supramolecular assembly are derived from its single-crystal X-ray diffraction analysis. In the solid state, the compound demonstrates a clear example of self-assembly into a defined, non-covalent structure driven by specific intermolecular interactions.
The crystal structure of this compound reveals that molecules are organized into dimeric pairs through intermolecular hydrogen bonds. indiamart.com This self-assembly is a key feature of its solid-state chemistry and provides a foundational model for its potential use in designing more complex supramolecular architectures.
Hydrogen Bonding and Dimer Formation
The defining supramolecular interaction in the crystal lattice of this compound is a classic O—H⋯N hydrogen bond. indiamart.com The hydroxyl group (-OH) of the oxime moiety on one molecule acts as a hydrogen bond donor, while the nitrogen atom of the oxime on a neighboring, symmetry-related molecule serves as the hydrogen bond acceptor. indiamart.com
This interaction is highly specific and directional, leading to the formation of a centrosymmetric dimer. This recurring dimeric structure can be described using graph-set notation as an R²₂(6) motif. indiamart.com This notation indicates that the hydrogen-bonding pattern forms a ring containing two hydrogen-bond donors and two acceptors, and the ring is composed of six atoms. The formation of these robust dimeric units is the primary building block of the entire crystal lattice. indiamart.com
The asymmetric unit of the crystal contains two crystallographically independent molecules, which are noted to be essentially identical in conformation. indiamart.com In each of these molecules, the oxime group is significantly twisted with respect to the plane of the dichlorobenzene ring, with reported dihedral angles of 53.83(11)° and 42.99(14)° for the two independent molecules. indiamart.com
Implications for Material Science
The predictable formation of the R²₂(6) hydrogen-bonded dimer makes this compound a potential synthon for crystal engineering and the design of new materials. The ability to reliably form this specific supramolecular motif is a critical first step in building more complex, ordered solid-state structures.
While materials science applications using this specific compound as a primary building block are not yet extensively developed, its self-assembly behavior is of significant interest. The principles demonstrated by its crystal structure could be applied to:
Crystal Engineering: The hydrogen-bonding pattern could be exploited to incorporate other molecules into a co-crystal, potentially tuning the physical properties of the resulting solid.
Development of Functional Materials: By modifying the phenyl ring with other functional groups, it might be possible to create derivatives that retain the primary hydrogen-bonding motif while introducing new properties, such as optical or electronic functionalities.
The supramolecular assembly of this compound serves as a fundamental example of how specific, directional, non-covalent interactions can dictate the structure of a material in the solid state.
Research Findings in Data Tables
The detailed crystallographic data provides a quantitative basis for understanding the supramolecular assembly of the compound.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₅Cl₂NO |
| Formula Weight | 190.02 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8074 (1) |
| b (Å) | 14.3712 (2) |
| c (Å) | 14.3835 (3) |
| α (°) | 89.108 (1) |
| β (°) | 88.545 (1) |
| γ (°) | 85.296 (1) |
| Volume (ų) | 784.04 (3) |
| Z | 4 |
Data sourced from Bao, F.-Y. (2008). indiamart.com
Table 2: Hydrogen Bond Geometry for this compound Dimer
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Symmetry Operation for A |
|---|---|---|---|---|---|
| O1—H1A···N2 | 0.82 | 2.02 | 2.836 (2) | 173.0 | -x+1, -y+2, -z+1 |
| O2—H2A···N1 | 0.82 | 2.01 | 2.825 (2) | 173.0 | -x, -y+1, -z+2 |
D: Donor atom; A: Acceptor atom. Data extracted from the crystallographic information file of the study by Bao, F.-Y. (2008). indiamart.com
Potential Research Applications of N 2,6 Dichlorophenyl Methylidene Hydroxylamine Non Clinical Focus
Contribution to Probe Development in Chemical Biology
In the field of chemical biology, probes are essential tools for elucidating complex biological processes. The N-[(2,6-dichlorophenyl)methylidene]hydroxylamine scaffold holds potential for the development of such probes. The hydroxylamine (B1172632) moiety can serve as a versatile linker, enabling the attachment of reporter molecules like fluorophores or affinity tags. nih.gov This functionalization would allow researchers to track the distribution and interaction of molecules containing the dichlorophenyl group within biological systems.
The dichlorophenyl group itself can be a key determinant of a probe's specificity and binding affinity for target proteins. By modifying this part of the molecule, researchers could design probes with tailored properties for investigating specific enzymes or receptors. The synthesis of such probes would likely involve standard bioconjugation techniques, where the hydroxylamine is reacted with an activated reporter molecule.
Table 1: Potential Modifications of this compound for Chemical Biology Probes
| Modification Site | Attached Moiety | Potential Application |
| Hydroxylamine Nitrogen | Fluorophore (e.g., Cy5) | Fluorescence microscopy and imaging |
| Hydroxylamine Nitrogen | Biotin | Affinity purification of target proteins |
| Phenyl Ring | Photo-crosslinker | Covalent labeling of binding partners |
Application as Precursors for Advanced Organic Synthesis
The reactivity of the oxime and hydroxylamine functionalities makes this compound a valuable precursor in advanced organic synthesis. Hydroxylamines are recognized as important building blocks for the synthesis of more complex molecules, including chiral amines and nitrogen-containing heterocycles. mdpi.com The presence of the dichlorophenyl group can influence the stereoselectivity of reactions, potentially leading to the synthesis of enantiomerically pure compounds.
One of the key reactions of oximes is the Beckmann rearrangement, which transforms them into amides. wikipedia.org This reaction could be utilized to convert this compound into the corresponding N-(2,6-dichlorophenyl)formamide, a potentially useful intermediate for further synthetic transformations. Additionally, the C=N bond of the oxime can undergo various addition reactions, allowing for the introduction of new functional groups and the construction of diverse molecular architectures.
Role in Sensor Development and Analytical Chemistry
The development of sensitive and selective chemical sensors is a significant area of analytical chemistry. Oxime-based compounds have demonstrated utility in the fabrication of electrochemical sensors for the detection of various analytes, including organophosphates. rsc.orgaiche.org The principle behind these sensors often involves the reaction of the oxime with the target analyte, leading to a measurable change in an electrical signal.
This compound could be incorporated into sensor platforms in several ways. It could be immobilized on an electrode surface, where its interaction with an analyte could be monitored using techniques such as cyclic voltammetry or differential pulse voltammetry. rsc.org The dichlorophenyl group might enhance the selectivity of the sensor for specific analytes through steric or electronic interactions. The development of such a sensor would involve optimizing parameters like the immobilization method, the composition of the electrolyte, and the operating pH to achieve the desired sensitivity and selectivity.
Investigations in Agrochemical Research (excluding dosage and safety)
The search for new and effective agrochemicals is a continuous effort in agricultural research. Oxime ethers, a class of compounds structurally related to this compound, have been shown to possess herbicidal and fungicidal properties. acs.orgmdpi.comresearchgate.netnih.gov This suggests that the target compound and its derivatives could be promising candidates for development as new crop protection agents.
The biological activity of such compounds is often attributed to the >C=N-O- moiety. mdpi.com The specific nature of the aryl group and any substituents can significantly influence the compound's efficacy and spectrum of activity. Research in this area would involve the synthesis of a library of derivatives of this compound and screening them for activity against various weeds and fungal pathogens. Structure-activity relationship (SAR) studies would then be conducted to identify the key structural features responsible for the observed biological effects. For instance, the herbicidal activity of some oxime ethers has been shown to be dependent on the stereochemistry (E/Z isomerism) of the oxime bond. acs.orgnih.gov
Table 2: Potential Agrochemical Applications of this compound Derivatives
| Derivative Class | Potential Activity | Target Organisms |
| Oxime ethers | Herbicidal | Broadleaf and grassy weeds |
| Oxime esters | Fungicidal | Plant pathogenic fungi |
| Thio-derivatives | Insecticidal | Various insect pests |
Novel Material Science Applications (e.g., Ligands for MOFs, Polymer Precursors)
In material science, there is a constant demand for new molecules that can serve as building blocks for advanced materials. The structure of this compound makes it a candidate for several applications in this field. The nitrogen and oxygen atoms of the hydroxylamine group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of Metal-Organic Frameworks (MOFs). mdpi.combohrium.comuniversityofgalway.ieuniversityofgalway.ie MOFs are porous crystalline materials with applications in gas storage, catalysis, and sensing. The use of a dichlorinated ligand could influence the resulting MOF's structure and properties, such as its pore size and chemical stability.
Furthermore, the reactive functional groups of this compound suggest its potential use as a monomer or precursor in polymer synthesis. The C=N bond could potentially undergo polymerization reactions, or the hydroxylamine and phenyl groups could be functionalized to enable polycondensation or other polymerization methods. The resulting polymers, containing the dichlorophenyl moiety, might exhibit interesting properties such as thermal stability or specific optical or electronic characteristics.
Future Directions and Emerging Research Avenues for N 2,6 Dichlorophenyl Methylidene Hydroxylamine
Development of Asymmetric Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For N-[(2,6-dichlorophenyl)methylidene]hydroxylamine, which is achiral, the development of asymmetric synthetic routes would focus on its derivatives. Future research could explore the asymmetric reduction of the C=N bond to produce chiral hydroxylamines, which are valuable building blocks for pharmaceuticals.
One promising approach involves the use of chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium, ruthenium) complexed with chiral ligands. These catalysts could facilitate the enantioselective hydrogenation or transfer hydrogenation of the oxime. Another avenue is the application of organocatalysis, utilizing small chiral organic molecules to catalyze the asymmetric reduction. Biocatalysis, employing enzymes like aldoxime reductases, also presents a green and highly selective alternative for producing chiral hydroxylamine (B1172632) derivatives. mdpi.comresearchgate.net
The development of these asymmetric routes would enable the synthesis of a library of enantiomerically pure compounds derived from this compound, opening doors to stereoselective biological investigations.
| Catalyst Type | Potential Chiral Ligand/Catalyst | Expected Outcome |
| Transition Metal | Rh(I)-BINAP | Enantioselective reduction to chiral hydroxylamines |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric transfer hydrogenation |
| Biocatalyst | Engineered Aldoxime Dehydratase | Highly enantioselective synthesis of chiral nitriles from the oxime |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer sustainable and mild alternatives to traditional synthetic methods. For this compound, these techniques could unlock novel reaction pathways.
Visible-light photocatalysis could be employed for the E/Z isomerization of the oxime, which can be crucial for controlling the stereochemical outcome of subsequent reactions, such as the Beckmann rearrangement. nih.govnih.govorganic-chemistry.orgthieme-connect.com Furthermore, photocatalyzed reactions could facilitate the generation of iminyl radicals from the oxime, which can then participate in various C-C and C-N bond-forming reactions. nsf.gov
Electrocatalysis provides another avenue for the controlled transformation of this compound. rsc.orgresearchgate.net The electrochemical reduction of the oxime could lead to the formation of amines or hydroxylamines, depending on the reaction conditions and the electrode material. csircentral.net Conversely, anodic oxidation could be explored for deoximation reactions or for the synthesis of novel heterocyclic compounds. researchgate.net
| Method | Potential Reaction | Potential Product |
| Photocatalysis | E/Z Isomerization | Stereochemically pure oxime isomers |
| Photocatalysis | Iminyl radical formation | Functionalized imines and heterocycles |
| Electrocatalysis | Cathodic Reduction | Chiral amines and hydroxylamines |
| Electrocatalysis | Anodic Oxidation | 2,6-Dichlorobenzaldehyde (B137635), novel heterocycles |
High-Throughput Screening for Novel Biological Activities (Mechanistic)
The structural features of this compound, particularly the dichlorophenyl group, are present in numerous biologically active molecules. This suggests that the compound and its derivatives could possess unexplored biological activities. High-throughput screening (HTS) is a powerful tool to rapidly assess the biological effects of a large number of compounds. nih.govbenthamscience.combenthamscience.com
Future research should involve the synthesis of a diverse library of compounds based on the this compound scaffold. This library could be generated through various chemical modifications of the oxime functionality and the aromatic ring. The library could then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify potential hits. stanford.eduku.edu For any identified hits, subsequent mechanistic studies would be crucial to understand their mode of action at the molecular level. This could involve techniques such as target identification, binding assays, and structural biology. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the prediction of molecular properties and activities. ijcrt.orgresearchgate.net For this compound, AI and ML models could be developed to predict various properties, including its potential biological activities, toxicity, and physicochemical characteristics. nih.gov
By training models on large datasets of known compounds with similar structural features (e.g., dichlorophenyl-containing compounds, oximes), it would be possible to generate predictions for the target molecule. nih.gov These predictive models could guide the synthesis of new derivatives with improved properties, thereby accelerating the discovery process and reducing the need for extensive experimental screening. For instance, quantitative structure-activity relationship (QSAR) models could be built to correlate specific structural modifications with changes in biological activity.
Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new transformations. Advanced spectroscopic and imaging techniques can provide unprecedented insights into the transient intermediates and reaction pathways involved in the transformations of this compound.
Techniques such as in-situ NMR and Raman spectroscopy could be employed to monitor reactions in real-time, allowing for the identification of intermediates and the determination of reaction kinetics. birmingham.ac.uk Time-resolved spectroscopy, such as transient absorption spectroscopy, could be used to study the excited-state dynamics in photocatalytic reactions involving the oxime. Furthermore, advanced mass spectrometry techniques can be invaluable for characterizing complex reaction mixtures and identifying reaction byproducts. Computational methods, like Density Functional Theory (DFT), can complement experimental studies by providing theoretical insights into reaction mechanisms and transition states. nih.gov
Q & A
Q. What is the standard synthetic route for preparing N-[(2,6-dichlorophenyl)methylidene]hydroxylamine, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via condensation of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. A typical procedure involves:
- Dissolving hydroxylamine hydrochloride (1.3 equiv) and sodium hydroxide (1.3 equiv) in water.
- Adding 2,6-dichlorobenzaldehyde (1.0 equiv) in ethanol at 0°C.
- Heating the mixture at 90°C overnight, followed by vacuum concentration and filtration to yield the product (97% purity) .
Optimization Tips: Adjust stoichiometry, solvent ratios (ethanol/water), or heating duration to minimize by-products. Monitor reaction progress via TLC or HPLC.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Compare observed aromatic proton shifts (δ ~7.2–7.5 ppm) and imine (C=N) carbon (~150–160 ppm) with calculated values for substituted acetamides .
- IR : Identify characteristic bands for C=N stretch (~1600–1650 cm⁻¹) and N–O stretch (~930–970 cm⁻¹).
- Cross-Validation : Use additivity principles for substituent effects to predict chemical shifts and validate experimental data .
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
Q. How can researchers assess the purity of synthesized this compound?
Methodological Answer:
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane eluent).
- Melting Point : Compare observed melting range with literature values.
- Elemental Analysis : Verify C, H, N, Cl content to confirm stoichiometric purity .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the electronic properties and reactivity of this compound?
Methodological Answer:
- Electronic Effects : The 2,6-dichloro substitution creates steric hindrance and electron-withdrawing effects, stabilizing the imine group and altering nucleophilic attack sites.
- Comparative Studies : Use computational methods (DFT) to compare charge distribution with analogs (e.g., 2,5-difluoro or unsubstituted derivatives) .
- Experimental Validation : Perform Hammett studies to correlate substituent σ values with reaction rates in condensation or redox reactions .
Q. What advanced crystallographic methods are suitable for determining the molecular geometry of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, focusing on the dihedral angle between the phenyl and imine planes .
- NQR Spectroscopy : Analyze ³⁵Cl quadrupole coupling constants to study chlorine’s electronic environment in the solid state .
Q. How can researchers design experiments to explore the compound’s reactivity in nucleophilic addition or redox reactions?
Methodological Answer:
- Nucleophilic Addition : React with Grignard reagents (e.g., RMgX) to form secondary amines. Monitor via in-situ IR for C=N bond reduction.
- Oxidation Pathways : Treat with H₂O₂ or KMnO₄ to form nitroso derivatives; characterize products via GC-MS .
- Condensation Reactions : Use carbonyl compounds (e.g., benzaldehyde) to synthesize hydrazide derivatives under reflux (THF, 190–232°C) .
Q. What computational tools can predict the compound’s behavior in biological or catalytic systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450).
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic media using GROMACS.
- QSAR Modeling : Correlate substituent parameters (logP, polar surface area) with bioactivity data from assays .
Q. How can structural modifications enhance the compound’s bioactivity or stability?
Methodological Answer:
- Fluorine Substitution : Introduce F at para positions to improve metabolic stability and membrane permeability. Compare with 2,5-difluoro analogs .
- Hybrid Derivatives : Synthesize urea or thiazolidinone hybrids (e.g., N-pyridinyl urea) to modulate target affinity. Evaluate cytotoxicity via MTT assays .
Q. What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
